![molecular formula C16H23NO2 B12879710 1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one CAS No. 918830-50-9](/img/structure/B12879710.png)
1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone is a chiral oxazolidine derivative. Oxazolidines are a class of heterocyclic compounds containing nitrogen and oxygen in a five-membered ring. The presence of the chiral center in this compound makes it an interesting subject for stereochemical studies and applications in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone typically involves the cyclization of appropriate amino alcohols with ketones or aldehydes. One common method is the reaction of (S)-2-amino-2,4,4-trimethylpentan-3-ol with benzyl bromide under basic conditions to form the oxazolidine ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Purification methods such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Scientific Research Applications
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chiral center plays a crucial role in binding specificity and activity. The oxazolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone: The enantiomer of the compound with different stereochemical properties.
1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)propanone: A homolog with a longer carbon chain.
1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)butanone: Another homolog with an even longer carbon chain.
Uniqueness
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone is unique due to its specific chiral center and the presence of the benzyl group, which can influence its reactivity and interactions in asymmetric synthesis and biological systems.
Properties
CAS No. |
918830-50-9 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[(4S)-4-benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethanone |
InChI |
InChI=1S/C16H23NO2/c1-12(18)17-14(11-13-9-7-6-8-10-13)15(2,3)19-16(17,4)5/h6-10,14H,11H2,1-5H3/t14-/m0/s1 |
InChI Key |
MGJRMTCQZODDOH-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=O)N1[C@H](C(OC1(C)C)(C)C)CC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)N1C(C(OC1(C)C)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


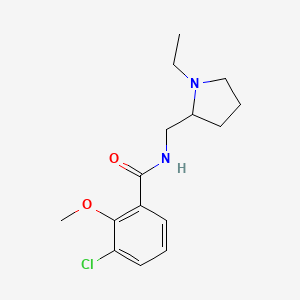

![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
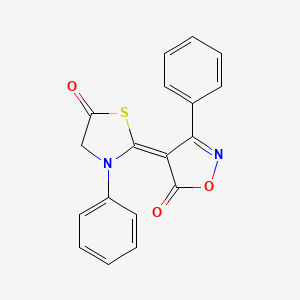
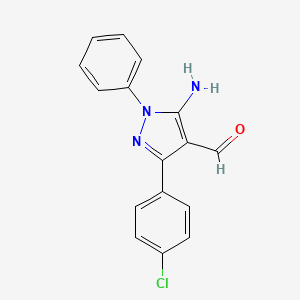
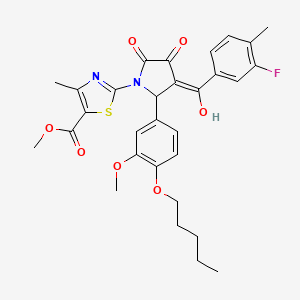
![4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12879667.png)
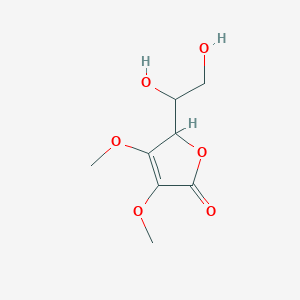
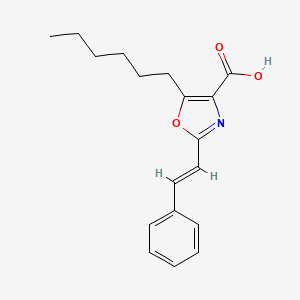
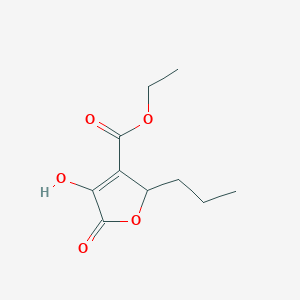
![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)
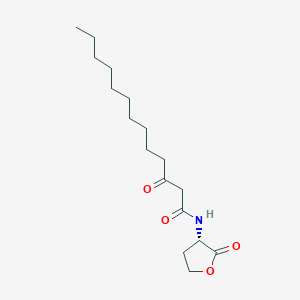
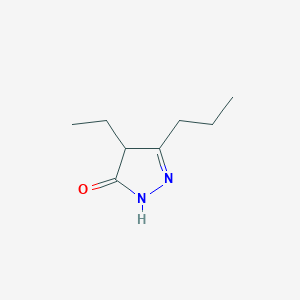
![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
